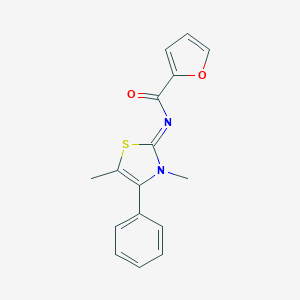![molecular formula C19H19ClN4O2S B305306 N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305306.png)
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a triazole-based compound that has been synthesized through a multistep process involving the reaction of various chemicals.
Mecanismo De Acción
The mechanism of action of CMPT is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins. In fungal cells, CMPT has been found to inhibit the activity of ergosterol biosynthesis enzymes, leading to the disruption of membrane integrity and cell death. In bacterial cells, CMPT has been found to inhibit the activity of DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death. In cancer cells, CMPT has been found to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
CMPT has been found to have various biochemical and physiological effects. In vitro studies have shown that CMPT can inhibit the growth of various fungal and bacterial strains. It has also been found to induce apoptosis in cancer cells. In animal studies, CMPT has been found to exhibit antitumor properties and can inhibit the growth of tumors. CMPT has also been found to exhibit herbicidal properties and can selectively inhibit the growth of certain weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMPT in lab experiments is its broad-spectrum activity against various fungal and bacterial strains. It can also be used as a selective herbicide, making it a useful tool in agriculture research. However, one of the limitations of using CMPT is its potential toxicity to humans and animals. Further studies are needed to determine the safe dosage and usage of CMPT.
Direcciones Futuras
There are several future directions for CMPT research. One area of research is the development of CMPT-based drugs for the treatment of fungal and bacterial infections. Another area of research is the development of CMPT-based herbicides for selective weed control. Further studies are also needed to determine the potential toxicity and side effects of CMPT and to establish safe usage guidelines. In addition, the synthesis of CMPT derivatives with improved activity and selectivity is an area of future research.
Métodos De Síntesis
The synthesis of CMPT involves a multistep process that includes the reaction of various chemicals. The first step involves the reaction of 4-chloro-2-methylphenylamine with chloroacetyl chloride to form N-(4-chloro-2-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium hydrosulfide to form N-(4-chloro-2-methylphenyl)-2-thioacetamide. The final step involves the reaction of N-(4-chloro-2-methylphenyl)-2-thioacetamide with 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol to form CMPT.
Aplicaciones Científicas De Investigación
CMPT has potential applications in various fields such as medicine, agriculture, and material science. In medicine, CMPT has been found to exhibit antifungal, antibacterial, and antitumor properties. It has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. CMPT has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In agriculture, CMPT has been found to exhibit herbicidal properties and can be used as a selective herbicide. In material science, CMPT can be used as a ligand in the synthesis of metal complexes.
Propiedades
Nombre del producto |
N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Fórmula molecular |
C19H19ClN4O2S |
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O2S/c1-13-10-14(20)8-9-16(13)21-18(25)12-27-19-23-22-17(24(19)2)11-26-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25) |
Clave InChI |
JSTCWZVJBDYZBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305224.png)
![N-(4-bromo-2-fluorophenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305225.png)
![N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305227.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305231.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305233.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305238.png)



